molecular formula C18H37N3O3 B14528949 1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate CAS No. 62634-10-0

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate

Cat. No.: B14528949
CAS No.: 62634-10-0
M. Wt: 343.5 g/mol
InChI Key: PVKBCUBKQNCHQA-UHFFFAOYSA-N
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Description

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate is a quaternary ammonium salt derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its strong nucleophilic properties and is used in various organic synthesis reactions. It is a colorless solid that is highly soluble in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate can be synthesized through the alkylation of 1,4-diazabicyclo[2.2.2]octane with dodecyl halides, followed by the addition of nitric acid to form the nitrate salt. The reaction typically involves the following steps:

    Alkylation: 1,4-diazabicyclo[2.2.2]octane is reacted with dodecyl bromide or dodecyl chloride in an organic solvent such as acetonitrile or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures.

    Formation of Nitrate Salt: The resulting quaternary ammonium salt is then treated with nitric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Electrophiles: Alkyl halides, acyl halides, and other electrophilic compounds.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce oxidized products such as aldehydes or ketones.

Scientific Research Applications

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate involves its strong nucleophilic properties. The compound can act as a nucleophile in various reactions, attacking electrophilic centers and facilitating the formation of new chemical bonds. Its molecular targets include electrophilic compounds, and the pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium nitrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its long alkyl chain, which imparts distinct solubility and reactivity properties compared to other similar compounds.

Properties

CAS No.

62634-10-0

Molecular Formula

C18H37N3O3

Molecular Weight

343.5 g/mol

IUPAC Name

1-dodecyl-4-aza-1-azoniabicyclo[2.2.2]octane;nitrate

InChI

InChI=1S/C18H37N2.NO3/c1-2-3-4-5-6-7-8-9-10-11-15-20-16-12-19(13-17-20)14-18-20;2-1(3)4/h2-18H2,1H3;/q+1;-1

InChI Key

PVKBCUBKQNCHQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+]12CCN(CC1)CC2.[N+](=O)([O-])[O-]

Origin of Product

United States

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